molecular formula C16H16N2O B239665 2,2-dimethyl-3-phenyl-1H-quinazolin-4-one

2,2-dimethyl-3-phenyl-1H-quinazolin-4-one

Cat. No.: B239665
M. Wt: 252.31 g/mol
InChI Key: BNLNGOMLZZVRRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-dimethyl-3-phenyl-1H-quinazolin-4-one is an organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethyl-3-phenyl-1H-quinazolin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of an anthranilic acid derivative with a suitable aldehyde or ketone in the presence of a catalyst.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2,2-dimethyl-3-phenyl-1H-quinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: Conversion to quinazolinone derivatives.

    Reduction: Formation of dihydroquinazolinone derivatives.

    Substitution: Introduction of different functional groups at specific positions.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Use of halogenating agents or nucleophiles under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,2-dimethyl-3-phenyl-1H-quinazolin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cell function and metabolism.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone: A parent compound with similar structural features.

    Dihydroquinazolinone: A reduced form with different biological activities.

    Phenylquinazolinone: A derivative with a phenyl group attached.

Uniqueness

2,2-dimethyl-3-phenyl-1H-quinazolin-4-one is unique due to its specific substitution pattern, which may confer distinct biological and chemical properties compared to other quinazolinone derivatives.

Properties

Molecular Formula

C16H16N2O

Molecular Weight

252.31 g/mol

IUPAC Name

2,2-dimethyl-3-phenyl-1H-quinazolin-4-one

InChI

InChI=1S/C16H16N2O/c1-16(2)17-14-11-7-6-10-13(14)15(19)18(16)12-8-4-3-5-9-12/h3-11,17H,1-2H3

InChI Key

BNLNGOMLZZVRRW-UHFFFAOYSA-N

SMILES

CC1(NC2=CC=CC=C2C(=O)N1C3=CC=CC=C3)C

Canonical SMILES

CC1(NC2=CC=CC=C2C(=O)N1C3=CC=CC=C3)C

Origin of Product

United States

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